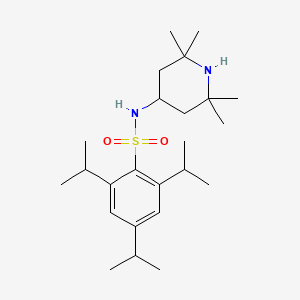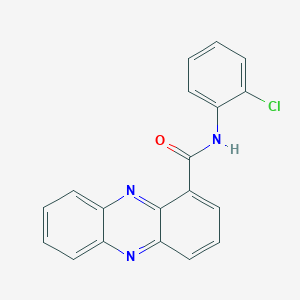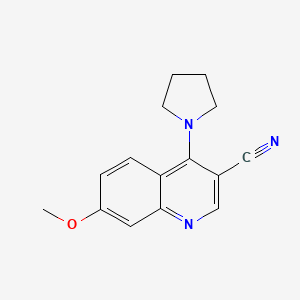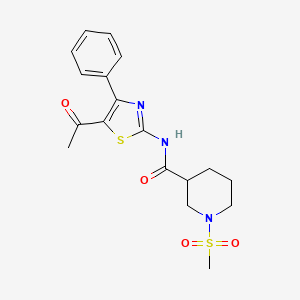
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TPSB or U-74389G, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to 2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide have been synthesized and characterized for various biological activities. For example, sulfonamide tagged 1,2,3-triazoles were synthesized, demonstrating appreciable antibacterial activity against specific bacterial strains (Kaushik et al., 2020).
Antibacterial Activity
- Certain derivatives showed significant antibacterial activity. For instance, specific compounds exhibited notable activity against Staphylococcus aureus and Bacillus subtilis (Kaushik et al., 2020).
Anticancer Properties
- Some sulfonamide derivatives demonstrated potential in cancer treatment. For example, certain benzenesulfonamide derivatives were identified as potent antibacterial agents and moderate enzyme inhibitors, suggesting possible applications in anticancer therapies (Abbasi et al., 2017).
Efflux Pump Inhibition
- Research into 1,8-naphthyridine sulfonamides showed potential inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating potential applications in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
Synthesis of Functional Polymers
- Derivatives of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) were synthesized, leading to the formation of well-defined star polymers, showing the application in polymer chemistry (Miura & Yoshida, 2002).
properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O2S/c1-15(2)18-11-20(16(3)4)22(21(12-18)17(5)6)29(27,28)25-19-13-23(7,8)26-24(9,10)14-19/h11-12,15-17,19,25-26H,13-14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJDIERUUVCKKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2406119.png)


![2-(2,4-dimethylphenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2406124.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)

![7-(3-Hydroxypropyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2406129.png)

![[5-Iodo-2-(2-methylpropyl)pyrazol-3-yl]methanol](/img/structure/B2406132.png)

